1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Description
Properties
IUPAC Name |
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-17-11-14(12-7-9-16-10-8-12)13-5-3-4-6-15(13)17/h3-7,11,16H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBUKXJMXVWUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3=CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Indole with N-Substituted Piperidones
A key method involves the condensation of 1H-indole with N-alkylated piperidones (e.g., 1-ethyl-4-piperidone) in the presence of catalytic amines such as pyrrolidine under reflux in ethanol. This reaction forms the 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole via nucleophilic attack and subsequent cyclization.
| Reagent | Volume (mL) | Mass (g) | Molar Mass (g/mol) | Moles | Equivalents |
|---|---|---|---|---|---|
| 1H-Indole | - | 3.0 | 117.15 | 0.0256 | 1 |
| 1-Ethyl-4-piperidone | 2.96 | 2.898 | 113.16 | 0.0256 | 1 |
| Pyrrolidine (catalyst) | 2.1 | 1.82 | 71.11 | 0.0256 | 1 |
Reaction conditions: Reflux in ethanol for 24 hours, followed by cooling and filtration to isolate the white solid product identified as 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole.
Yield: Approximately 1.36 g of product obtained.
This method was supported by proton NMR analysis confirming the structure.
Alternative Cyclization Using Hydrazine Derivatives and Aldehydes
In related indole derivative syntheses, hydrazino-substituted benzene ethanesulfonamides react with aldehyde derivatives under acidic catalysis to form indole rings via cyclization. Although primarily applied to sulfonamide indoles, this method demonstrates the utility of hydrazine intermediates and acid catalysis in indole formation.
- Reaction of hydrazino-benzene ethanesulfonamide hydrochloride with 2-(phenylthio)-acetaldehyde dimethylacetal in ethanol with acetic acid.
- Reflux conditions (60-70 °C) for several hours.
- Work-up includes solvent removal, extraction, and crystallization.
This approach is part of a multi-step synthesis to related indole derivatives but illustrates the versatility of acid-catalyzed cyclizations in indole chemistry.
Reaction with Maleimides for Further Functionalization
The tetrahydropyridinyl-indole intermediate can be further reacted with N-phenylmaleimide in toluene under reflux to yield fused heterocyclic compounds. This step is useful for analog synthesis and biological activity modulation.
| Reagent | Mass (g) | Molar Mass (g/mol) | Moles |
|---|---|---|---|
| 3-(1-ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 1.0 | 212.29 | 0.0047 |
| N-phenylmaleimide | 0.8157 | 173.17 | 0.0047 |
Reaction conditions: Reflux in toluene for 16 hours, followed by cooling, filtration, washing, and vacuum drying to isolate the product as a red solid.
Purification by recrystallization from hexane/ethyl acetate mixtures yields crystalline material suitable for structural characterization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the tetrahydropyridine ring.
Scientific Research Applications
1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: This compound can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with unique characteristics.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Indole Derivatives
Key Structural Insights
Substituent Effects :
- N1-Alkylation (e.g., ethyl) : Enhances 5-HT₆ antagonism and metabolic stability compared to unsubstituted indoles .
- C5 Modifications : Electron-donating groups (e.g., methoxy in RU 24969) favor 5-HT₁A/₁B agonism, while halogens (e.g., 5-chloro) enhance 5-HT₆ agonist activity .
- Bioisosteric Replacements : Replacing indole with pyrrolo[2,3-b]pyridine retains SERT/5-HT₁A affinity but alters pharmacokinetic properties .
Pharmacological Profiles
- 5-HT₆ Antagonists : The 1-ethyl derivative outperforms SB-742457 in FST, suggesting its ethyl group improves blood-brain barrier penetration .
- 5-HT₆ Agonists: 2-Alkyl derivatives (e.g., 2-methyl) exhibit nanomolar potency, highlighting the importance of C2 substituents in receptor activation .
- Dual-Target Agents : Compounds like 1-(4'-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)-5-fluoro-1H-indole aim for multi-target engagement, balancing serotonin transporter (SERT) inhibition and receptor modulation .
Biological Activity
Overview
1-Ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound characterized by its unique structural features that combine an indole core with a tetrahydropyridine moiety. This compound is identified by the CAS number 1368037-49-3 and has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂ |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | This compound |
The compound's structure enhances its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It is believed to modulate the activity of specific receptors and enzymes, influencing pathways associated with mood regulation and cognitive functions. This modulation may occur through binding to serotonin receptors (SERT) and dopamine receptors (D2), which are critical in the pharmacological treatment of depression and other mood disorders .
Antidepressant Potential
Research indicates that derivatives of this compound exhibit significant binding affinity for serotonin receptors and may inhibit serotonin reuptake. This mechanism is crucial for the antidepressant effects observed in various studies. For instance, modifications in the indole system have been explored to enhance receptor affinity and selectivity over other adrenergic receptors .
Case Study: In Vitro Binding Affinity
A study evaluated the binding affinity of synthesized derivatives at the 5-HT1A receptor and SERT. The results showed varying degrees of affinity, suggesting that structural modifications can significantly impact biological activity:
| Compound Variant | 5-HT1A Binding Affinity (Ki) | SERT Binding Affinity (Ki) |
|---|---|---|
| This compound | Moderate | Good |
| Modified Indole Derivative | High | Moderate |
These findings underscore the potential of this compound as a multi-target antidepressant agent.
Neuroprotective Effects
In addition to its antidepressant potential, this compound has been investigated for neuroprotective properties. Its ability to modulate neurotransmitter systems may protect neurons from damage associated with oxidative stress and inflammation. Further research is necessary to elucidate these mechanisms and confirm efficacy in vivo.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the condensation of an indole derivative with a tetrahydropyridine precursor under controlled conditions to optimize yield and purity. Structural modifications can enhance its pharmacological profile by increasing receptor binding affinity or selectivity.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its derivatives?
The synthesis typically involves multi-step routes, including:
- Condensation reactions : For example, reacting boronic acids with halogenated anilines under Suzuki-Miyaura coupling conditions to form tetrahydropyridine intermediates .
- Reductive alkylation : Introducing alkyl groups (e.g., ethyl) to the tetrahydropyridine nitrogen using reagents like 1-chloroethyl-2-imidazolidinone under reflux with a base such as K₂CO₃ .
- Functionalization of the indole core : Methoxy or fluoro substituents are added via electrophilic substitution or nucleophilic displacement, as seen in RU 24969 (5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) .
- Salt formation : Hydrochloride salts are often prepared to enhance solubility and stability for pharmacological testing .
Q. How are receptor binding affinities (e.g., 5-HT1A, 5-HT6) determined for this compound class?
Binding affinities are quantified using radioligand displacement assays :
- Competitive binding : Compounds are tested against radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT1A) in transfected cell membranes. Ki values are calculated using the Cheng-Prusoff equation .
- Selectivity profiling : Cross-screening against related receptors (e.g., 5-HT1B, SERT) ensures target specificity. For example, RU 24969 shows Ki values of 0.38 nM (5-HT1A) and 2.5 nM (5-HT1B) .
- Data interpretation : Lower Ki values indicate higher affinity. Structural analogs with substituents like azinylsulfonyl groups exhibit enhanced 5-HT6 receptor antagonism (e.g., compound 25 in , Ki = 0.1 nM) .
Q. What structural features influence binding affinity to serotonin receptors?
Key structural determinants include:
- Tetrahydropyridine ring saturation : Reducing the double bond to form piperidin-4-yl derivatives decreases 5-HT6 affinity (e.g., compound 34 vs. 23 , 11-fold reduction) .
- Substituent effects : Small alkyl groups (e.g., methyl) at the tetrahydropyridine nitrogen reduce affinity, while bulkier groups (n-propyl/n-butyl) further diminish activity .
- Indole substitution : Electron-donating groups (e.g., 5-methoxy in RU 24969) enhance 5-HT1A/1B agonism, whereas halogenation (e.g., 6-fluoro) can improve blood-brain barrier penetration .
Advanced Research Questions
Q. How can structural modifications optimize selectivity between 5-HT receptor subtypes?
Strategies include:
- Scaffold hybridization : Combining indole with azinylsulfonyl groups (e.g., isoquinoline) enhances 5-HT6 selectivity. Compound 25 () shows >100-fold selectivity over 5-HT1A/2A .
- Position-specific functionalization : Introducing substituents at the indole C-5 position (e.g., methoxy) biases activity toward 5-HT1A/1B, while C-6 fluoro derivatives favor 5-HT6 antagonism .
- Conformational restriction : Rigidifying the tetrahydropyridine ring via sp³ hybridization reduces off-target effects, as seen in piperidin-4-yl analogs .
Q. What methodologies address contradictions in receptor binding data across studies?
- Meta-analysis of binding conditions : Variations in assay buffers (e.g., Tris vs. HEPES) or membrane preparation protocols can alter Ki values. Standardizing conditions (e.g., 25 mM Tris, pH 7.4) improves reproducibility .
- Computational docking : Molecular dynamics simulations resolve discrepancies by predicting ligand-receptor interactions. For example, tetrahydropyridine ring flexibility may explain differing 5-HT6 affinities in reduced vs. unsaturated analogs .
- Orthogonal validation : Confirmatory assays (e.g., functional cAMP inhibition for 5-HT6 antagonists) validate binding data .
Q. What in vivo models evaluate procognitive and antidepressant effects of these compounds?
- Novel Object Recognition (NOR) : Tests short-term memory in rodents. Compound 25 () restores NOR performance at 1 mg/kg (i.p.), indicating pro-cognitive effects .
- Forced Swim Test (FST) : Measures antidepressant-like activity by reduced immobility time. RU 24969 increases forward locomotion, correlating with 5-HT1A/1B activation .
- Vogel conflict test : Assesses anxiolytic potential via increased punished drinking .
Q. How do pharmacokinetic properties influence in vivo efficacy?
- Lipophilicity optimization : LogP values between 2–3 balance blood-brain barrier penetration and metabolic stability. 6-Fluoro derivatives (e.g., Aladdin’s compound, ) exhibit improved CNS bioavailability .
- Metabolic profiling : Cytochrome P450 inhibition assays (e.g., CYP2D6) identify compounds with low clearance. Preliminary studies in show favorable PK profiles for azinylsulfonyl indoles .
- Dose-response relationships : MED (minimum effective dose) determination, as seen with compound 25 (0.1 mg/kg in FST), guides therapeutic window estimation .
Q. What strategies design multi-target ligands with balanced SERT and 5-HT receptor activity?
- Pharmacophore fusion : Merging indole (5-HT1A affinity) with pyrrolidine-2,5-dione (SERT inhibition) creates dual-target antidepressants (). Derivatives in Table 1 show SERT Ki <10 nM and 5-HT1A Ki <50 nM .
- Dynamic SAR exploration : Iterative modifications (e.g., alkyl chain length adjustments) fine-tune SERT vs. 5-HT1A selectivity ratios .
- In silico screening : Virtual libraries prioritize compounds with predicted polypharmacology, reducing experimental workload .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
